molecular formula C10H20O3 B15162311 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol CAS No. 146849-04-9

3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol

Cat. No.: B15162311
CAS No.: 146849-04-9
M. Wt: 188.26 g/mol
InChI Key: DXUHEGLXWMWGPC-UHFFFAOYSA-N
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Description

3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is an organic compound with the molecular formula C10H20O3. It is characterized by the presence of an ethyl group, a hydroxyethoxy group, and a hexenol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol typically involves the reaction of 3-ethyl-5-hexen-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.

    Substitution: The hydroxyethoxy group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Ethyl-5-hexen-3-ol: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.

    4-(2-Hydroxyethoxy)hex-5-en-3-ol: Lacks the ethyl group, which may affect its reactivity and applications.

Uniqueness

3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is unique due to the presence of both the ethyl and hydroxyethoxy groups

Properties

CAS No.

146849-04-9

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

3-ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol

InChI

InChI=1S/C10H20O3/c1-4-9(13-8-7-11)10(12,5-2)6-3/h4,9,11-12H,1,5-8H2,2-3H3

InChI Key

DXUHEGLXWMWGPC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(C=C)OCCO)O

Origin of Product

United States

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